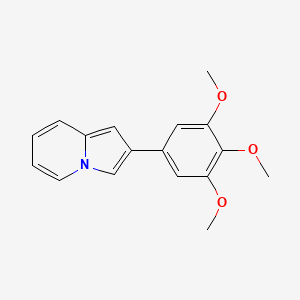

2-(3,4,5-Trimethoxyphenyl)indolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)indolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-19-15-9-12(10-16(20-2)17(15)21-3)13-8-14-6-4-5-7-18(14)11-13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTBRZDDUUYAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CN3C=CC=CC3=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,4,5 Trimethoxyphenyl Indolizine and Analogous Indolizine Structures

Classical and Contemporary Approaches to Indolizine (B1195054) Ring Synthesis

The construction of the indolizine nucleus can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, regioselectivity, and efficiency. These methods often involve the formation of the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core.

Condensation Reactions in Indolizine Construction

Condensation reactions represent one of the earliest and most straightforward methods for synthesizing the indolizine skeleton. A notable example is the Scholtz reaction, which involves the treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures. jbclinpharm.org While historically significant, this method often requires harsh conditions and offers limited control over substitution patterns.

A more versatile condensation approach involves the reaction of 2-pyridylacetate (B8455688) derivatives with α-haloketones. For the synthesis of a 2-arylindolizine, such as the target compound, this would typically involve the reaction of ethyl 2-pyridylacetate with a phenacyl bromide derivative. In the case of 2-(3,4,5-Trimethoxyphenyl)indolizine, the key intermediate would be 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. The reaction proceeds via initial alkylation of the pyridine nitrogen, followed by an intramolecular aldol-type condensation. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| Ethyl 2-pyridylacetate | 2-Bromo-1-phenylethan-1-one | Base, heat | Ethyl 2-phenylindolizine-1-carboxylate | rsc.org |

| 2-Methylpyridine | Acetic Anhydride | High Temperature | 2-Methylindolizine | jbclinpharm.org |

1,3-Dipolar Cycloaddition Reactions Involving Pyridinium (B92312) Ylides

The 1,3-dipolar cycloaddition of pyridinium ylides with dipolarophiles is one of the most widely used and efficient methods for constructing the indolizine ring. nih.govrsc.orgrsc.org In this approach, a pyridinium ylide, generated in situ from a pyridinium salt and a base, acts as a 1,3-dipole. This ylide then reacts with an alkyne or an alkene dipolarophile in a [3+2] cycloaddition reaction.

To synthesize this compound, one would start with the quaternization of pyridine with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one to form the corresponding pyridinium salt. Treatment of this salt with a base generates the pyridinium ylide, which can then react with a suitable dipolarophile. If an alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) is used, a tetrasubstituted indolizine is formed. For the synthesis of indolizines unsubstituted at the 1 and 3 positions, acetylene (B1199291) itself or a surrogate can be used, though this is often challenging. A subsequent dehydrogenative aromatization step is often required when using alkene dipolarophiles. nih.govrsc.org

| Pyridinium Salt Precursor | Dipolarophile | Conditions | Product Type | Ref |

| N-(3,4,5-Trimethoxyphenacyl)pyridinium bromide | Acetylene derivative | Base | This compound derivative | rsc.org |

| N-Phenacylpyridinium bromide | Electron-deficient alkene | Base, Oxidant (e.g., K₂Cr₂O₇) | 1,2-Disubstituted indolizine | nih.govrsc.org |

| Pyridinium salt | Ynamide | Base | 2-Aminoindolizine | acs.org |

Tschitschibabin Reaction and Related Functionalization Pathways

The Tschitschibabin (or Chichibabin) indolizine synthesis is a classic method that involves the reaction of a 2-alkylpyridine (such as picoline) with an α-haloketone, followed by cyclization induced by a base. rsc.orgorganic-chemistry.org This reaction is a cornerstone of indolizine synthesis and is directly applicable to the preparation of 2-arylindolizines.

For the synthesis of this compound, 2-picoline would be reacted with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. The reaction proceeds by the formation of a quaternary pyridinium salt, which is then deprotonated at the methyl group by a base (like sodium bicarbonate) to form an ylide. This ylide undergoes an intramolecular condensation with the ketone carbonyl group, followed by dehydration to yield the aromatic indolizine. rsc.org

| Pyridine Derivative | α-Haloketone | Base | Product | Ref |

| 2-Methylpyridine | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one | NaHCO₃ | 2-(3,4,5-Trimethoxyphenyl)-7-methylindolizine | rsc.org |

| 2-Ethylpyridine | 2-Bromoacetophenone | K₂CO₃ | 2-Phenyl-8-methylindolizine | organic-chemistry.org |

Intramolecular Cyclization and Cycloisomerization Methodologies

Modern synthetic methods often rely on transition metal-catalyzed intramolecular cyclizations of suitably functionalized pyridine derivatives. These reactions can offer high efficiency and functional group tolerance. For instance, 2-alkynylpyridine derivatives can undergo cycloisomerization in the presence of catalysts based on gold, platinum, or copper to form indolizines.

To apply this to the target molecule, a starting material such as 2-( (3,4,5-trimethoxyphenyl)ethynyl)pyridine would be required. This precursor, upon treatment with a suitable catalyst, would undergo a 5-endo-dig cyclization to furnish this compound. Another approach involves the cyclization of 2-pyridyl-substituted propargylic alcohols or their derivatives, which can also lead to functionalized indolizines.

| Substrate | Catalyst | Reaction Type | Product Type | Ref |

| 2-Alkynylpyridine | Au(I), Pt(II), or Cu(I) salts | Cycloisomerization | 2-Substituted indolizine | |

| 2-Pyridyl-substituted propargylic acetate (B1210297) | Copper catalyst | Cycloisomerization | C-1 oxygenated indolizine | |

| Propargyl-substituted pyrrole | Gold(I) catalyst | Hydroarylation/Aromatization | Functionalized indolizine |

Radical-Initiated Cyclization and Cross-Coupling for Indolizine Scaffolds

Radical-based methodologies have emerged as powerful tools for the synthesis of heterocyclic compounds, including indolizines. These methods often proceed under mild conditions and can tolerate a variety of functional groups. One such strategy involves the radical cyclization of precursors containing both a pyridine ring and a radical acceptor.

More recently, transition metal-catalyzed cross-coupling reactions have been developed for the direct C-H functionalization of indolizines or for the coupling of pre-functionalized indolizine cores. For example, a 2-haloindolizine could undergo a Suzuki or Stille coupling with a (3,4,5-trimethoxyphenyl)boronic acid or stannane (B1208499) derivative, respectively, to afford the target compound. acs.org Conversely, a palladium-catalyzed cross-coupling reaction using organoindium reagents followed by cycloisomerization has been reported for the direct formation of indolizines. acs.org

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |

| Suzuki Coupling | 2-Bromoindolizine | (3,4,5-Trimethoxyphenyl)boronic acid | Pd catalyst | This compound | acs.org |

| Oxidative Coupling/Annulation | 2-Alkylazaarene | Terminal alkene | Copper catalyst | 1,3-Disubstituted indolizine | |

| Tandem Cross-Coupling/Cycloisomerization | 2-Halopyridine | Terminal alkyne | Pd/Cu catalysts | 2-Substituted indolizine | acs.org |

Regioselective Functionalization and Derivatization Strategies for this compound Analogues

The precise placement of functional groups on the indolizine core is crucial for tuning its chemical and biological properties. Various strategies have been developed to achieve regioselectivity in the synthesis and modification of this compound and its analogues.

Introduction of the 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many biologically active compounds. Its introduction into the 2-position of the indolizine ring can be achieved through several synthetic approaches.

One common strategy involves the use of starting materials already containing the 3,4,5-trimethoxyphenyl unit. For instance, 3,4,5-trimethoxybenzaldehyde (B134019) can be used in condensation reactions. In the synthesis of analogous heterocyclic systems like pyrrolizines, this aldehyde is reacted with a suitable amino-pyrrolizine precursor in the presence of an acid catalyst to form a Schiff base, which can be a precursor to more complex derivatives. nih.gov Similarly, 3,4,5-trimethoxybenzoyl chloride is another key reagent, often used to acylate an amino group on a heterocyclic core, followed by further cyclization or modification steps. nih.gov

Another approach involves a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. A key intermediate, such as a bromo-substituted pyridine, can be coupled with 3,4,5-trimethoxyphenylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to introduce the desired aryl moiety. tandfonline.com This method is versatile and tolerates a wide range of functional groups.

The synthesis of a key intermediate for such coupling reactions, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, is achieved through the bromination of 1-(3,4,5-trimethoxyphenyl)ethan-1-one. mdpi.com This bromo-ketone can then be used in Hantzsch-type pyridine synthesis or other cyclization reactions to build the indolizine core with the 3,4,5-trimethoxyphenyl group already incorporated at the desired position.

| Reagent | Reaction Type | Application |

| 3,4,5-Trimethoxybenzaldehyde | Condensation | Formation of Schiff bases with amino-heterocycles. nih.gov |

| 3,4,5-Trimethoxybenzoyl chloride | Acylation | Acylation of amino groups on heterocyclic precursors. nih.govnih.gov |

| 3,4,5-Trimethoxyphenylboronic acid | Suzuki Coupling | Palladium-catalyzed cross-coupling with halo-pyridines. tandfonline.com |

| 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one | Cyclization | Precursor for building the heterocyclic core. mdpi.com |

C-H Functionalization of Indolizine Cores for Targeted Substitution

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds like indolizine. This approach avoids the need for pre-functionalized starting materials.

Palladium-catalyzed C-H arylation is a notable method for introducing aryl groups at the C-3 position of the indolizine ring. rsc.org In this reaction, an indolizine substrate is treated with an aryltrifluoroborate salt in the presence of a palladium acetate catalyst and a silver acetate oxidant, leading to the C-3 arylated product in high yield. rsc.org While this method is highly effective for the C-3 position, achieving regioselectivity at other positions can be more challenging and may require directing groups.

Another versatile C-H functionalization technique is iridium-catalyzed C-H borylation. This reaction introduces a boryl group (e.g., Bpin) onto the indolizine ring, which can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide variety of substituents, including aryl groups. worktribe.com The regioselectivity of C-H borylation can sometimes be influenced by steric and electronic factors, potentially allowing for functionalization at positions other than C-3.

Directed metalation, using strong bases like lithium amides, can also achieve regioselective functionalization. The position of metalation can be influenced by the choice of base and the presence of directing groups on the indolizine ring, allowing for subsequent reaction with electrophiles to introduce substituents at specific sites. worktribe.com

| Method | Position | Reagents | Subsequent Reactions |

| Pd-catalyzed C-H Arylation | C-3 | Aryltrifluoroborate, Pd(OAc)₂, AgOAc | - |

| Ir-catalyzed C-H Borylation | Various | B₂pin₂, Ir catalyst | Suzuki-Miyaura coupling |

| Directed Metalation | Various | Strong base (e.g., LDA), Electrophile | - |

Multi-component Reactions for Diverse this compound Derivatives

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. MCRs are advantageous due to their atom economy, step economy, and the ability to generate diverse libraries of compounds from simple starting materials.

Several MCRs have been developed for the synthesis of the indolizine core. ynu.edu.cnresearchgate.net A common approach involves the reaction of a pyridine derivative, an α-halo carbonyl compound, and an electron-deficient alkene. While specific examples leading to this compound are not extensively detailed, the modular nature of MCRs allows for the incorporation of this moiety by selecting the appropriate starting materials. For instance, using an α-halo ketone bearing the 3,4,5-trimethoxyphenyl group would likely lead to the desired 2-substituted indolizine.

Palladium-catalyzed carbonylative MCRs represent another sophisticated strategy. These reactions can involve the coupling of a 2-bromopyridine, an imine, and carbon monoxide to form a mesoionic 1,3-dipole, which can then undergo cycloaddition to generate the indolizine scaffold. proquest.comresearchgate.net By choosing an imine derived from 3,4,5-trimethoxybenzaldehyde, this methodology could be adapted to synthesize this compound derivatives.

A three-component synthesis has been reported involving the condensation of 2-(pyridin-2-yl)acetonitrile, an aldehyde, and an isonitrile. rsc.org Employing 3,4,5-trimethoxybenzaldehyde in this reaction would directly install the desired substituent at the 2-position of the resulting indolizine.

| MCR Type | Reactants | Potential for this compound |

| Pyridine-based | Pyridine, α-halo carbonyl, alkene | Use of an α-halo ketone with a 3,4,5-trimethoxyphenyl group. |

| Pd-catalyzed Carbonylative | 2-Bromopyridine, imine, CO | Use of an imine derived from 3,4,5-trimethoxybenzaldehyde. researchgate.net |

| Condensation | 2-(Pyridin-2-yl)acetonitrile, aldehyde, isonitrile | Use of 3,4,5-trimethoxybenzaldehyde. rsc.org |

Stereochemical Considerations in Synthesis of Indolizine Systems

While the parent indolizine is an aromatic, planar molecule, stereochemistry becomes a critical aspect when considering its reduced derivatives (indolizidines) or when chiral centers are present in its substituents.

In the synthesis of indolizidines, which are saturated bicyclic alkaloids containing the indolizine core, stereocontrol is paramount. nih.gov Synthetic strategies often start from chiral precursors, such as optically pure α-amino acids, to ensure the stereochemical integrity of the final product. nih.gov For example, a rhodium-catalyzed hydroformylation of N-allylpyrroles derived from α-amino acids can lead to the formation of 5,6-dihydroindolizines with complete transfer of the initial stereochemistry. nih.gov

For the aromatic indolizine system, the focus of stereochemistry shifts to the substituents. The introduction of chiral substituents can be achieved through various asymmetric synthesis methods. For instance, the catalytic asymmetric synthesis of chiral indolizine derivatives often relies on Friedel-Crafts-type reactions with electrophiles to create a stereogenic center at the C-3 position. rsc.org

Furthermore, synergistic catalysis, combining two different metal catalysts (e.g., copper and iridium), has been employed for the enantio- and diastereodivergent synthesis of fused indolizines. This approach allows for the predictable construction of multiple stereoisomers by carefully selecting the chiral ligands for each metal. rsc.org While these examples relate to fused systems, the principles of asymmetric catalysis can be applied to introduce chirality in side chains attached to the this compound core.

The stereoselective synthesis of fluorinated indolizidinone derivatives has also been reported, highlighting the importance of controlling stereochemistry in the synthesis of biologically active analogues. nih.gov

| System | Stereochemical Focus | Method |

| Indolizidines (reduced) | Ring stereocenters | Use of chiral starting materials (e.g., α-amino acids). nih.gov |

| Aromatic Indolizines | Chiral substituents | Asymmetric Friedel-Crafts reactions at C-3. rsc.org |

| Fused Indolizines | Multiple stereocenters | Synergistic Cu/Ir catalysis. rsc.org |

Molecular Structure Elucidation and Theoretical Characterization of 2 3,4,5 Trimethoxyphenyl Indolizine Derivatives

Advanced Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry for newly synthesized analogues)

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation. A full suite of 1D and 2D NMR experiments is typically employed.

¹H NMR spectra provide information on the chemical environment of protons. For a typical 2-(3,4,5-Trimethoxyphenyl)indolizine derivative, the spectrum would show characteristic signals for the protons on the indolizine (B1195054) core and the trimethoxyphenyl ring. The two protons on the trimethoxyphenyl ring typically appear as a singlet in the aromatic region, while the three methoxy (B1213986) groups give rise to distinct singlets. Protons on the indolizine ring appear at chemical shifts influenced by the electron-donating nitrogen atom and the aromatic ring currents. nipne.ro For instance, the H-5 proton is often deshielded due to the adjacent ring nitrogen. nipne.ro

¹³C NMR spectra reveal the number of unique carbon environments. The spectrum for a this compound derivative would show distinct signals for the carbons of the indolizine skeleton, the substituted phenyl ring, and the methoxy groups. nih.govresearchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals and confirming the connectivity between the indolizine and trimethoxyphenyl moieties. nipne.ro

Mass Spectrometry (MS) confirms the molecular weight of the synthesized compound and provides structural clues through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular formula, confirming the elemental composition. The fragmentation pattern can reveal the loss of methoxy groups or cleavage at the bond connecting the two ring systems, further corroborating the proposed structure. nih.govresearchgate.net

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-1 | ~7.5 - 7.8 | ~115 - 120 | C-2, C-3, C-8a |

| H-3 | ~6.8 - 7.2 | ~105 - 110 | C-1, C-2, C-5 |

| H-5 | ~8.0 - 8.5 | ~125 - 130 | C-3, C-6, C-8a |

| H-2', H-6' (Trimethoxyphenyl) | ~6.8 - 7.0 (singlet) | ~103 - 108 | C-2, C-4' |

| -OCH₃ (para) | ~3.8 - 3.9 (singlet) | ~60 - 62 | C-4' |

| -OCH₃ (meta) | ~3.9 - 4.0 (singlet, 6H) | ~55 - 57 | C-3', C-5' |

Note: The chemical shifts are approximate and can vary based on the solvent and other substituents on the indolizine ring.

X-ray Crystallography for Precise Molecular Geometry and Conformation of Indolizine Analogues

Single-crystal X-ray diffraction provides unequivocal proof of a molecule's structure by mapping the electron density to determine the precise positions of atoms in three-dimensional space. mdpi.com For analogues of this compound, this technique is crucial for determining key geometric parameters such as bond lengths, bond angles, and torsion angles. nih.gov

A key conformational feature revealed by X-ray crystallography is the dihedral angle between the plane of the indolizine core and the plane of the 2-phenyl substituent. nih.gov This angle is a result of the balance between electronic effects, which may favor planarity to maximize π-system conjugation, and steric hindrance, particularly from substituents at the ortho positions of the phenyl ring and the C1/C3 positions of the indolizine ring. In a reported crystal structure of a complex 2-phenylindolizine (B189232) derivative, the dihedral angle between the indolizine skeleton and the phenyl ring was found to be 59.05 (9)°. nih.gov In other related biaryl systems, this angle can vary significantly based on the substitution pattern. mdpi.com This non-planar arrangement is a common feature in many biaryl systems. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Dihedral Angle (Indolizine/Phenyl) | Variable, e.g., ~59° |

Data is representative and based on published structures of complex indolizine derivatives. mdpi.comnih.gov

Quantum Chemical Calculations and Computational Structural Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the molecular properties that govern the structure and reactivity of this compound derivatives. rsc.org These computational methods complement experimental data and allow for the exploration of properties that are difficult to measure directly.

The indolizine ring system is an aromatic, π-electron-rich heterocycle. jbclinpharm.org It is considered a 10-π electron system, isoelectronic with naphthalene (B1677914) and azulene. Hückel molecular orbital (HMO) calculations have been used to quantify the electron distribution within the indolizine core. These calculations reveal that the five-membered ring has a higher electron density than the six-membered ring. chemicalbook.com The order of decreasing electron density on the ring carbons is calculated to be C3 > C1 > C8a > C5 > C2 > C7 > C6. chemicalbook.com This high electron density at the C1 and C3 positions makes the five-membered ring particularly susceptible to electrophilic attack. jbclinpharm.org The planarity of the indolizine core is a key feature of its aromaticity, though X-ray structures show minor deviations in substituted derivatives. nih.govrsc.org The electronic structure is also sensitive to substitution, with different groups on the ring altering the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

| Position | Relative Electron Density | Reactivity Implication |

|---|---|---|

| C-3 | Highest | Primary site for electrophilic attack/protonation |

| C-1 | High | Secondary site for electrophilic attack/protonation |

| C-5 | Moderate | Less reactive towards electrophiles |

| C-7 | Low | Least reactive towards electrophiles |

Based on HMO calculation data. chemicalbook.com

Consistent with the calculated electron densities, the protonation of indolizines under reversible conditions occurs on carbon rather than the nitrogen atom. NMR studies have shown that for indolizines that are unsubstituted at the 3-position, protonation occurs exclusively at C3 to form a stable 3H-indolizinium cation. rsc.org When the 3-position is already substituted, a mixture of 1H- and 3H-indolizinium cations can be formed, with the ratio depending on the nature of the substituents. rsc.org In some cases of 3-substituted indolizines with electron-withdrawing groups, evidence for unexpected ipso-protonation (protonation at the carbon bearing the substituent) has been observed. psu.edu This preferential protonation at the five-membered ring highlights its high reactivity and influences the subsequent chemical behavior of the molecule, directing further reactions. researchgate.net

The conformational flexibility of this compound is primarily defined by the rotation around the single bond connecting the indolizine C2 and the phenyl C1' atoms. The conformational energy profile of this rotation is governed by the interplay between steric hindrance and electronic stabilization. nih.govresearchgate.net

Computational analysis can map this landscape by calculating the relative energy of the molecule as a function of the C1-C2-C1'-C2' dihedral angle. The presence of two methoxy groups at the ortho-positions (C2' and C6') of the phenyl ring introduces significant steric bulk. This steric clash with the H1 and H3 protons of the indolizine ring strongly disfavors a planar conformation (dihedral angle of 0° or 180°). The lowest energy conformations (ground-state conformers) are expected to be those where the two rings are twisted with respect to each other, minimizing these steric repulsions. nih.gov This is consistent with experimental data from X-ray crystallography of related structures, which show non-planar arrangements. nih.gov The energy barrier to rotation between these stable conformers can also be calculated, providing insight into the molecule's dynamic behavior in solution.

Computational Chemistry and Cheminformatics in 2 3,4,5 Trimethoxyphenyl Indolizine Research

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively applied to understand the interaction between 2-(3,4,5-trimethoxyphenyl)indolizine analogues and their biological targets at a molecular level.

Elucidation of Binding Modes with Tubulin and its Subunits

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore that interacts with the colchicine (B1669291) binding site on β-tubulin, leading to the inhibition of microtubule polymerization. daneshyari.comnih.gov Molecular docking studies on various heterocyclic scaffolds bearing the TMP group have consistently demonstrated this interaction. For analogues of this compound, docking simulations reveal that the TMP ring fits into a hydrophobic pocket of β-tubulin.

A critical interaction consistently observed is the formation of a hydrogen bond between one of the methoxy (B1213986) groups of the TMP moiety and the thiol group of the Cysteine-241 (Cys241) residue within the colchicine binding site. mdpi.combrieflands.com This interaction is a hallmark of many potent tubulin polymerization inhibitors. nih.gov The indolizine (B1195054) core and other substituents on the scaffold typically engage in additional hydrophobic and van der Waals interactions with surrounding amino acid residues, such as Leu248, Ala250, Lys254, and Val318, further stabilizing the ligand-protein complex. mdpi.combrieflands.comresearchgate.net The specific orientation and interactions can be influenced by the nature and position of other functional groups on the indolizine ring system.

| Analogue Scaffold | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| Pyrrolizine | Cys241 | Hydrogen Bond | nih.gov |

| Pyridine (B92270) | Cys241, Leu248, Lys352 | Hydrogen Bond, Hydrophobic | nih.gov |

| Indole (B1671886) | Cys241, Thr179, Ala250 | Hydrogen Bond, Hydrophobic | mdpi.com |

Analysis of Interactions with Enzyme Active Sites (e.g., Kinases, InhA, COX-2)

The versatility of the this compound scaffold extends to its interaction with various enzymes implicated in different diseases. Molecular docking has been instrumental in elucidating these interactions.

Kinases: Certain pyrrolizine derivatives featuring the 3,4,5-trimethoxyphenyl moiety have been docked into the ATP binding sites of oncogenic kinases like CDK-2 and EGFR. nih.govtandfonline.com These studies have indicated high binding affinities, often superior to co-crystallized ligands, suggesting that these compounds could act as multi-target kinase inhibitors. nih.govtandfonline.com For instance, docking simulations of an indolizine derivative with EGFR kinase revealed key binding interactions that rationalize its inhibitory activity. nih.gov

InhA: In the context of tuberculosis research, indolizine derivatives have been investigated as potential inhibitors of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway. researchgate.netnih.govnih.gov Docking studies have shown that these compounds can favorably bind to the InhA active site, indicating their potential as anti-tubercular agents. researchgate.netnih.gov

COX-2: The anti-inflammatory potential of indolizine analogues has been explored through docking studies with cyclooxygenase-2 (COX-2). ijper.orgresearchgate.net These simulations have helped to understand the structural basis for their COX-2 inhibitory activity, with some compounds showing promising binding energies and interaction patterns within the enzyme's active site, comparable to known inhibitors like indomethacin. ijper.orgdntb.gov.uaresearchgate.net The cis configuration of certain indolizines has been suggested to contribute to a stable conformation within the COX-2 active site. ijper.org

| Enzyme Target | Analogue Type | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| InhA | Substituted Indolizine | -8.5 | researchgate.net |

| COX-2 | Ethyl 7-methoxy-3-(substituted benzoyl)indolizine-1-carboxylate | Comparable to Indomethacin | ijper.org |

| EGFR Kinase | Indolizine with cyclopropylcarbonyl group | - | nih.gov |

Prediction of Binding to Other Biomolecular Targets (e.g., Tau Protein)

While direct molecular docking studies of this compound with the Tau protein are not extensively reported, computational methods are being employed to identify novel Tau aggregation inhibitors. nih.govchemrxiv.org Given that Tau aggregation is a hallmark of neurodegenerative diseases like Alzheimer's, predicting the binding of small molecules to Tau is of significant interest. mit.edu Computational approaches, including molecular docking and pharmacophore modeling, are used to screen compound libraries for potential binders to the aggregation-prone regions of Tau. nih.govchemrxiv.org The structural features of this compound could be evaluated in silico for their potential to interact with key residues involved in Tau fibril formation.

Quantum Chemical Calculations for Molecular Property Prediction and Reactivity (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's reactivity and interactions.

DFT studies can be used to determine the distribution of electron density and to visualize the molecular electrostatic potential (MEP). The MEP map identifies the electrophilic and nucleophilic sites on the molecule, which is vital for predicting how it will interact with biological macromolecules. researchgate.net Furthermore, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are used to assess the molecule's chemical reactivity and kinetic stability. researchgate.net Natural Bond Orbital (NBO) analysis can reveal details about intramolecular and intermolecular bonding and charge transfer interactions. researchgate.net

| Property | Predicted Value/Information | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | Narrow gap indicates high chemical reactivity | Predicts the molecule's ability to participate in chemical reactions |

| Molecular Electrostatic Potential (MEP) | Identifies positive and negative potential sites | Predicts sites of electrophilic and nucleophilic attack |

| Natural Bond Orbital (NBO) Analysis | Reveals charge transfer interactions | Provides insight into molecular stability and bonding |

Data is illustrative based on a similar compound from reference researchgate.net.

In Silico Screening and Library Design for Novel this compound Analogues

In silico screening and computational library design are efficient strategies for discovering novel and more potent analogues of this compound. nih.gov These methods leverage the structural information of the target protein and the known ligand to virtually screen large compound databases or to design new molecules with improved binding affinities and pharmacokinetic properties.

The process often begins with the development of a pharmacophore model based on the key interaction features of the this compound scaffold within the active site of a target protein. This model is then used as a 3D query to search virtual libraries for compounds that match the pharmacophoric features. nih.gov Hits from this screening can then be subjected to molecular docking simulations to refine the selection and prioritize candidates for synthesis and biological evaluation.

Furthermore, computational tools can be used to design a focused library of novel this compound analogues by systematically modifying the core structure with different substituents. The designed compounds are then evaluated in silico for their predicted binding affinity, drug-likeness (e.g., Lipinski's rule of five), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before committing to their chemical synthesis. nih.govresearchgate.net This rational design approach significantly enhances the efficiency of lead optimization. nih.govtandfonline.com

Advanced Materials Science and Photophysical Applications of Indolizine Systems

Characterization of Fluorescent Properties and Photophysical Parameters

The photophysical behavior of indolizine (B1195054) derivatives is central to their application in materials science. The electronic properties of the core indolizine structure, combined with the effects of substituents, give rise to distinct absorption and emission characteristics, high quantum yields, and sensitivity to the surrounding environment.

Indolizine derivatives typically exhibit absorption of light in the blue region of the electromagnetic spectrum. uclm.es The specific absorption maxima (λabs) are influenced by the molecular structure and the solvent environment. For instance, many indolizine derivatives display absorption maxima in the range of 420-470 nm. researchgate.net Following excitation, these compounds often show a characteristic orange-red emission, with emission maxima (λem) appearing between 597 nm and 657 nm for certain amino-substituted derivatives. uclm.es

The electronic transitions involved in these processes have been characterized by theoretical calculations, which often align well with experimental absorption and emission spectra. uclm.es The extension of the π-conjugated system, for example, can lead to a red-shift in both the absorption and emission spectra. uclm.es

Table 1: Representative Absorption and Emission Data for Indolizine Derivatives

| Compound Type | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|---|

| Amino-substituted Indolizine | Dichloromethane | ~450-500 | ~597-657 |

| 2-oxo-pyrano[2,3-b]indolizines | Various | 420-470 | 440-520 |

| Indolizino[3,4,5-ab]isoindoles | Not Specified | Not Specified | Blue Emission |

Note: Data is compiled for classes of indolizine derivatives to illustrate general properties.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials. Indolizine derivatives can exhibit high quantum yields, with some indolizino[3,4,5-ab]isoindole systems reaching values as high as 90%. nih.govscilit.com However, the quantum yield can vary significantly depending on the specific molecular structure and the solvent used. researchgate.net For example, the quantum yields for some 2-oxopyrano[3,2-b]indolizines range from barely detectable to 0.92. researchgate.net

Indolizine derivatives are also characterized by large Stokes shifts, which is the difference in wavelength between the absorption and emission maxima. uclm.es This property is advantageous for applications in fluorescence imaging and sensors as it facilitates the separation of the excitation and emission signals, reducing self-absorption and improving detection sensitivity.

Table 2: Photophysical Parameters for Selected Indolizine Systems

| Compound Class | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|

| Amino-substituted Indolizines | Large | Moderate | uclm.es |

| Indolizino[3,4,5-ab]isoindoles | Not Specified | Up to 0.90 | nih.govscilit.com |

| 2-oxopyrano[3,2-b]indolizines | Small | 0.0 - 0.92 | researchgate.net |

The luminescence of many indolizine derivatives is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Generally, a bathochromic (red) shift is observed in both absorption and fluorescence spectra as the solvent polarity increases. manipal.edu This effect is often attributed to an intramolecular charge transfer (ICT) process occurring upon photoexcitation. manipal.edunih.gov

In an ICT process, there is a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. This leads to an excited state that is more polar than the ground state. Polar solvents can stabilize this polar excited state more effectively than the ground state, thus lowering its energy and causing a red shift in the emission. manipal.edu This solvent-dependent fluorescence makes indolizine derivatives promising candidates for use as probes to characterize the polarity of microenvironments. mdpi.com

The fluorescent properties of indolizine systems can be systematically tuned by modifying their chemical structure. The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at specific positions on the indolizine core can significantly alter the absorption and emission wavelengths. nih.gov

For instance, placing an EDG, such as an N,N-dimethylamino group, on an aryl ring at the C-3 position and an EWG, like an ester or aldehyde group, at the C-7 position creates a "push-pull" π-conjugated system. nih.govmdpi.com This arrangement enhances the ICT character of the molecule, leading to a pronounced red shift in the emission wavelength. nih.gov By varying these substituents, the emission color of indolizine-based fluorophores can be tuned across the visible spectrum, from blue to orange (462–580 nm). nih.gov The 3,4,5-trimethoxyphenyl group itself contains electron-donating methoxy (B1213986) groups, which are known to influence the electronic properties of aromatic systems. tandfonline.comsemanticscholar.org

Development as Fluorescent Bioprobes and Chemical Sensors

The sensitivity of their fluorescence to the local environment makes indolizine derivatives excellent scaffolds for the development of fluorescent probes and sensors. Their ability to change fluorescent output in response to specific analytes or environmental parameters like pH has been extensively explored.

Indolizine-based sensors have been designed for the detection of metal ions, such as Co²⁺, and anions like sulfite. researchgate.netrsc.org These probes often operate via a "turn-on" mechanism, where fluorescence is significantly enhanced upon binding to the target analyte. rsc.org For example, one probe demonstrated a rapid response (within 10 seconds) and strong fluorescence emission upon reaction with sulfite. rsc.org

Furthermore, the ICT mechanism inherent in certain indolizine structures has been harnessed to create fluorescent pH sensors. The protonation or deprotonation of a functional group, such as an N,N-dimethylamino group, can disrupt or enable the ICT process, leading to a distinct change in fluorescence that correlates with pH. nih.govmdpi.com The versatility and tunable nature of the indolizine core make it a valuable platform for creating tailored molecular probes for various biological and chemical sensing applications. researchgate.net

Applications in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes) and Photoresponsive Materials

The strong luminescence and high quantum yields of certain indolizine derivatives make them highly promising materials for optoelectronic applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.govbohrium.com Their high luminescence and suitable electrochemical properties have led to their consideration as alternatives to commonly used materials like tris(8-hydroxyquinolinato)aluminum (Alq₃). nih.govscilit.com

Derivatives of indolizino[3,4,5-ab]isoindole have been successfully incorporated into OLEDs, achieving high brightness (up to 10⁴ cd/m²) and emitting blue light. nih.govscilit.com Furthermore, π-expanded indoloindolizines have been developed as a class of stable and tunable organic materials. These compounds show enhanced stability against photooxidation compared to traditional materials like acenes, which is a crucial advantage for device longevity. chemrxiv.org

Indolizine derivatives have also been utilized as multifunctional materials in OLEDs, serving as deep-blue emitters and as electron-transporting host materials for orange phosphorescent emitters, enabling the fabrication of white OLEDs (WOLEDs). bohrium.com The development of stable, efficient, and color-tunable indolizine-based materials continues to be a promising avenue for advancing the field of organic electronics. chemrxiv.org

Future Perspectives and Unaddressed Research Avenues for 2 3,4,5 Trimethoxyphenyl Indolizine

Development of Novel and Sustainable Synthetic Methodologies for Complex Analogues

The future development of drugs based on the 2-(3,4,5-trimethoxyphenyl)indolizine scaffold is contingent on the availability of efficient, versatile, and sustainable synthetic methods. While classical approaches like the Chichibabin and Scholtz reactions exist for indolizine (B1195054) synthesis, they often lack the subtlety needed for creating a wide array of complex, functionally diverse analogues. researchgate.netrsc.org Future research should focus on pioneering new synthetic pathways that offer greater control and broader substrate scope.

Key areas for development include:

Transition Metal-Catalyzed Reactions : Methodologies involving catalysts such as palladium, copper, rhodium, and samarium have shown promise in constructing the indolizine core through various cyclization and coupling strategies. organic-chemistry.org Further exploration of these catalysts could lead to more atom-economical and regioselective syntheses, allowing for the introduction of diverse substituents on both the pyridine (B92270) and pyrrole (B145914) rings of the indolizine system. researchgate.netorganic-chemistry.org

1,3-Dipolar Cycloadditions : This approach, often utilizing pyridinium (B92312) ylides, is a powerful tool for constructing the indolizine ring system. Future work could focus on developing asymmetric versions of these reactions to produce enantiomerically pure analogues, which is crucial for improving pharmacological specificity and reducing off-target effects.

Oxidative Coupling and Annulation : Recent advances have demonstrated the use of oxidative cross-coupling/cyclization reactions to build the indolizine scaffold from simple, readily available starting materials like 2-alkylazaarenes and alkenes or alkynes. researchgate.netorganic-chemistry.org These methods are often more environmentally friendly and can provide access to substitution patterns that are difficult to achieve with traditional methods.

Multicomponent Reactions (MCRs) : MCRs offer a significant advantage in terms of synthetic efficiency and molecular diversity by combining three or more reactants in a single step. ub.edu Designing novel MCRs to construct the this compound core would enable the rapid generation of large libraries of analogues for high-throughput screening. ub.edu

Comparison of Modern Synthetic Strategies for Indolizine Analogues

| Methodology | Key Advantages | Potential for Future Development | Relevant Research Findings |

|---|---|---|---|

| Transition Metal Catalysis (Pd, Cu, Rh) | High efficiency, regioselectivity, and atom economy. | Development of asymmetric catalysis; use of earth-abundant metal catalysts. | Provides straightforward access to polysubstituted indolizines. organic-chemistry.org |

| 1,3-Dipolar Cycloadditions | High functional group tolerance; direct formation of the bicyclic core. | Enantioselective variants; discovery of novel dipoles and dipolarophiles. | A versatile method for preparing a variety of indolizine derivatives. |

| Oxidative Annulation | Use of simple starting materials; often avoids pre-functionalization. | Greener oxidation systems; broader substrate scope. | Enables efficient synthesis from 2-alkylazaarenes and alkenes/alkynes. organic-chemistry.org |

| Multicomponent Reactions (MCRs) | Rapid generation of molecular diversity; high synthetic efficiency. | Discovery of new MCRs for the indolizine core; application in combinatorial chemistry. | Impactful for hit finding and creating libraries for structure-activity relationship (SAR) studies. ub.edu |

Comprehensive Multi-Targeting Approaches in Drug Discovery

The traditional "one-drug, one-target" paradigm is often inadequate for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. nih.gov The emerging field of polypharmacology, or multi-target drug discovery, aims to design single chemical entities that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. nih.govmdpi.comwiley.com

The this compound scaffold is an ideal starting point for a multi-target approach. The TMP moiety is a known tubulin polymerization inhibitor, while the indolizine core can be functionalized to interact with other key cellular targets. nih.govsemanticscholar.org For instance, studies on related pyrrolizine structures bearing the TMP moiety have revealed an ability to inhibit not only tubulin polymerization but also multiple oncogenic kinases. nih.govsemanticscholar.orgtandfonline.com

Future research avenues in this area include:

Rational Design of Dual-Inhibitors : Systematically modifying the indolizine core to incorporate pharmacophores known to inhibit other cancer-related targets, such as protein kinases (e.g., EGFR, CDK-2), histone deacetylases (HDACs), or topoisomerases. tandfonline.com

Pharmacophore Integration : Designing hybrid molecules that merge the essential features of a this compound with those of another established drug class to create a single molecule with dual activity. mdpi.com

Fragment-Based Screening : Using fragment screening to identify small molecular fragments that bind to desired secondary targets and then linking them to the core indolizine scaffold.

Potential Targets for Multi-Targeting Strategies with Indolizine Analogues

| Primary Target Class | Secondary Target Class | Therapeutic Rationale | Example Targets |

|---|---|---|---|

| Tubulin | Oncogenic Kinases | Simultaneously disrupt cell division and key signaling pathways in cancer. | CDK-2, EGFR, VEGFR |

| Tubulin | Histone Deacetylases (HDACs) | Combine cytotoxic effects with epigenetic modulation to treat aggressive tumors. | HDAC1, HDAC6 |

| Tubulin | Topoisomerases | Induce cell death by interfering with both microtubule dynamics and DNA replication/repair. | Topoisomerase I, Topoisomerase II |

| Tubulin | Cyclooxygenase (COX) | Combine anti-cancer and anti-inflammatory actions. | COX-2 |

Integration of Advanced Omics Technologies for Systems-Level Understanding of Biological Activity

To move beyond a simplistic understanding of a compound's activity, future research must integrate advanced "omics" technologies. These high-throughput methods provide a global view of cellular processes, enabling a more holistic understanding of a drug's mechanism of action, including on-target and off-target effects. benthamscience.comnih.govnih.gov

The application of omics to the study of this compound analogues could involve:

Proteomics : Using techniques like mass spectrometry-based proteomics to identify the full spectrum of proteins that directly bind to the compound or whose expression levels change upon treatment. This can confirm expected targets (like tubulin) and uncover novel, unanticipated ones. nih.gov

Genomics and Transcriptomics : Employing DNA microarrays or RNA-sequencing to analyze how treatment with an indolizine analogue alters gene expression across the entire genome. This can reveal the cellular pathways that are perturbed, providing clues about the drug's broader biological impact and potential mechanisms of resistance. nih.govfrontiersin.org

Metabolomics : Studying the changes in the cellular metabolome after drug exposure to understand how the compound affects metabolic pathways. This is particularly relevant for cancer, where metabolic reprogramming is a key hallmark. nih.gov

Integrating these multi-omics datasets can help construct a comprehensive picture of the compound's biological activity, facilitating more rational lead optimization and the identification of predictive biomarkers for patient stratification. nih.govfrontiersin.org

Pioneering Applications in Emerging Fields Beyond Medicinal Chemistry

While the primary focus for this compound has been medicinal chemistry, the inherent photophysical and electronic properties of the indolizine core suggest potential applications in other cutting-edge fields. The indolizine system is an electron-rich aromatic heterocycle, which can impart interesting characteristics to molecules containing it.

Unaddressed research avenues include:

Organic Electronics : Investigating the potential of novel indolizine analogues as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). Their electronic properties could be tuned by modifying substituents on the indolizine ring.

Fluorescent Probes and Bio-imaging : Many heterocyclic compounds exhibit fluorescence. Future work could focus on developing this compound derivatives as fluorescent probes for biological imaging. For example, they could be designed to "light up" upon binding to a specific target like tubulin, allowing for real-time visualization of microtubule dynamics within living cells.

Chemosensors : Functionalizing the indolizine scaffold to create chemosensors that can selectively detect metal ions, anions, or specific biomolecules through changes in their optical or electrochemical properties.

Mechanistic Elucidation at Atomic and Subatomic Resolution

A deep understanding of how a drug interacts with its target at the atomic level is fundamental for rational drug design. While computational methods like molecular docking have provided initial insights into the binding of related compounds to targets like tubulin, future research must employ more advanced techniques to achieve higher resolution. nih.govtandfonline.comnih.gov

Key future directions include:

Advanced Structural Biology : Utilizing high-resolution techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to solve the three-dimensional structure of this compound analogues bound to their biological targets. This would provide precise, atomic-level details of the binding interactions.

Computational Chemistry and Molecular Dynamics : Moving beyond static docking to employ sophisticated computational methods like quantum mechanics/molecular mechanics (QM/MM) and extended molecular dynamics (MD) simulations. These approaches can model the dynamic nature of the drug-target interaction, calculate binding free energies with greater accuracy, and elucidate the kinetic pathways of binding and dissociation.

Biophysical Techniques : Using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to precisely quantify the thermodynamics and kinetics of the binding interaction between the compound and its target protein, providing crucial data for structure-activity relationship studies.

By pursuing these advanced mechanistic studies, researchers can gain a much deeper understanding of the molecular determinants of activity, enabling the design of next-generation analogues with superior potency and selectivity.

Q & A

Q. What are the optimized synthetic routes for 2-(3,4,5-trimethoxyphenyl)indolizine?

Methodological Answer: The synthesis typically involves lithiation and coupling reactions. For example, a modified approach using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) with 3-methylpyridine and trimethoxybenzonitrile yields intermediates that can be cyclized to form the indolizine core. Post-synthesis purification via flash chromatography and crystallization (e.g., slow evaporation in methanol) improves purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : Determines dihedral angles between the indolizine system and the trimethoxyphenyl group, as well as intermolecular hydrogen bonding (e.g., N–H⋯N interactions) .

- NMR/IR spectroscopy : ¹H/¹³C NMR confirms substitution patterns, while IR identifies functional groups (e.g., C=O, aromatic C–H).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. How is the compound screened for biological activity in preclinical studies?

Methodological Answer: Standard protocols include:

- Tubulin polymerization assays : Measures inhibition of microtubule assembly (IC₅₀ values) compared to colchicine or combretastatin-A4 .

- Cancer cell viability assays : Tests growth inhibition in panels like NCI-60 or multidrug-resistant lines (e.g., NCI/ADR-RES) using MTT or ATP-based luminescence .

Advanced Research Questions

Q. What mechanistic studies elucidate the compound’s interaction with tubulin?

Methodological Answer:

- Molecular docking : Models binding to the colchicine site using software like AutoDock or Schrödinger Suite.

- Competitive binding assays : Uses fluorescent colchicine analogs (e.g., BODIPY-colchicine) to quantify displacement .

- Cryo-EM/X-ray crystallography : Resolves ligand-tubulin complex structures at near-atomic resolution .

Q. How can researchers address contradictions in bioactivity data across cell lines?

Methodological Answer:

- Orthogonal assays : Validate results using apoptosis markers (e.g., Annexin V/PI staining) and cell-cycle analysis (flow cytometry for G2/M arrest) .

- Purity verification : Re-test compound batches via HPLC and elemental analysis to rule out batch variability .

Q. What strategies optimize multi-step synthesis for scalability and yield?

Methodological Answer:

- Green chemistry approaches : Replace THF with cyclopentyl methyl ether (CPME) or use catalytic LDA to reduce waste .

- Flow chemistry : Enhances reaction control for lithiation steps, improving reproducibility and reducing side products .

Q. How is selectivity for cancer vs. normal cells evaluated?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogens at indole positions 4–7) to balance potency and selectivity .

- Primary cell assays : Compare IC₅₀ values in normal fibroblasts (e.g., NIH3T3) vs. cancer lines .

Q. What methods assess synergistic effects with other anticancer agents?

Methodological Answer:

- Combinatorial screening : Use matrix designs (e.g., 5×5 dose-response grids) with taxanes or kinase inhibitors.

- Synergy quantification : Calculate combination indices (CI) via Chou-Talalay or Bliss independence models .

Q. How is metabolic stability evaluated in vitro?

Methodological Answer:

- Liver microsomal assays : Incubate with human/rodent microsomes and NADPH, monitoring parent compound depletion via LC-MS/MS.

- CYP inhibition assays : Test for interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Q. What approaches identify off-target effects or novel mechanisms?

Methodological Answer:

- Chemical proteomics : Use photoaffinity probes or pull-down assays to capture interacting proteins .

- CRISPR-Cas9 screens : Identify synthetic lethal genes in compound-treated cells via genome-wide knockout libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.